molecular formula C17H16N4O2 B12122871 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B12122871
M. Wt: 308.33 g/mol
InChI Key: NZZRNIZNSWZMTL-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzyl cyanide with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the phenylamino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-methoxybenzyl)-3-(methylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-methoxybenzyl)-3-(ethylamino)-1,2,4-triazin-5(4H)-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group, in particular, contributes to its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3-anilino-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)11-15-16(22)19-17(21-20-15)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,21,22)

InChI Key

NZZRNIZNSWZMTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3

Origin of Product

United States

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